molecular formula C23H22N4O3 B2575442 methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 946204-17-7

methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

Cat. No.: B2575442
CAS No.: 946204-17-7
M. Wt: 402.454
InChI Key: KLJVXPHEVWZINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported within the period from 2017 to 2021 . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of pyrazolopyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions of pyrazolopyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 .

Scientific Research Applications

Synthesis of Heterocyclic Systems

A common theme in the applications of similar compounds involves the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. For instance, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized as a reagent for the preparation of various heterocyclic systems, demonstrating the versatility of similar compounds in synthesizing complex structures with potential biological activity (R. Toplak et al., 1999).

Hydrogen-bonded Supramolecular Structures

The structural analysis of similar compounds, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate , reveals intricate hydrogen-bonded supramolecular structures. These studies contribute to understanding the molecular interactions and properties of these compounds, which can be critical in designing materials with specific functionalities (J. Portilla et al., 2007).

Tubulin Polymerization Inhibitors

Research on indenopyrazoles, compounds with a similar structural motif, has identified potent antiproliferative activity against human cancer cells by inhibiting tubulin polymerization. This highlights the potential of using similar compounds in cancer therapy, underscoring the importance of structural modifications in enhancing biological activity (Hidemitsu Minegishi et al., 2015).

Mesophase Behavior of Phenyl Azo Benzoates

The study of mesophase behavior of laterally methyl-substituted phenyl azo benzoates provides insights into the impact of structural variations on liquid crystalline properties. Such research is fundamental in developing materials for advanced display technologies and optoelectronic applications (M. Naoum et al., 2011).

Future Directions

Future research on pyrazolopyridines may focus on exploring their potential biomedical applications, given their close similarity with the purine bases adenine and guanine .

Properties

IUPAC Name

methyl 4-[(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15(2)20-19-13-24-27(18-7-5-4-6-8-18)21(19)22(28)26(25-20)14-16-9-11-17(12-10-16)23(29)30-3/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJVXPHEVWZINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.